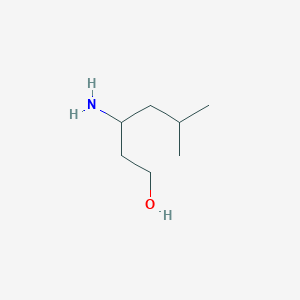

3-Amino-5-methylhexan-1-ol

Description

Foundational Significance of Amino Alcohols as Versatile Building Blocks in Contemporary Organic Synthesis

Amino alcohols are organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. chiralen.com Their bifunctionality makes them exceptionally versatile building blocks in modern organic synthesis. temple.edu They serve as crucial intermediates in the creation of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. acs.orglookchem.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a diverse range of chemical transformations, such as nucleophilic substitutions, reductions, and cyclizations. temple.edu

Furthermore, enantiomerically pure amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and is then subsequently removed. The ability of amino alcohols to form chelated transition states with metal catalysts allows for a high degree of stereocontrol in reactions like aldol (B89426) additions, alkylations, and reductions. This has made them instrumental in the synthesis of single-enantiomer drugs, where the stereochemistry of a molecule is critical to its therapeutic effect. Many amino acids, the fundamental building blocks of life, can be converted into synthetically important amino alcohols, which then form the basis for creating numerous bioactive molecules. chiralen.com

Structural Classification and Stereochemical Considerations for Branched Amino Alcohols

Amino alcohols are classified based on the relative positions of the amino and hydroxyl groups along the carbon backbone. The most common are 1,2-amino alcohols (vicinal amino alcohols) and 1,3-amino alcohols. acs.org Branched amino alcohols are a subclass that features an alkyl branch on the carbon chain, adding to their structural diversity and complexity. smolecule.com

The presence of one or more chiral centers in branched amino alcohols introduces significant stereochemical considerations. researchgate.net A molecule with 'n' chiral centers can exist as up to 2^n stereoisomers. nih.gov For a branched amino alcohol like 3-Amino-5-methylhexan-1-ol, which has a chiral center at the carbon bearing the amino group (C3), it exists as two enantiomers: (S)-3-amino-5-methylhexan-1-ol and (R)-3-amino-5-methylhexan-1-ol. smolecule.com

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it often dictates the biological activity of a molecule. smolecule.com Different enantiomers can have vastly different, and sometimes opposing, physiological effects. Therefore, the stereoselective synthesis of a specific enantiomer of a branched amino alcohol is a primary focus in many research endeavors. nih.gov This is often achieved through methods like the use of chiral catalysts, enzymatic reactions, or the employment of a chiral pool of starting materials. smolecule.com

Specific Focus on the 1,3-Amino Alcohol Motif: this compound

This compound is a branched amino alcohol characterized by a 1,3-relationship between its amino and hydroxyl groups. The 1,3-amino alcohol motif is a key structural feature found in a wide range of natural products and pharmaceutically active compounds. researchgate.netnih.gov While historically less studied than their 1,2-counterparts, 1,3-amino alcohols have gained significant attention for their utility in asymmetric synthesis and their presence in bioactive molecules. researchgate.net

The synthesis of 1,3-amino alcohols can be challenging, often requiring multi-step processes with careful control of stereochemistry. nih.gov Various synthetic strategies have been developed, including the reduction of β-amino ketones, the ring-opening of azetidines, and palladium-catalyzed allylic C-H amination. nih.govshachemlin.com this compound, with its branched isobutyl group, serves as a specific and representative example of a chiral 1,3-amino alcohol. Its synthesis and applications provide valuable insights into the broader field of 1,3-amino alcohol chemistry.

Below is a table detailing the key identifiers for the enantiomers of this compound.

| Property | (S)-3-amino-5-methylhexan-1-ol | (R)-3-amino-5-methylhexan-1-ol |

| Molecular Formula | C₇H₁₇NO | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol | 131.22 g/mol |

| CAS Number | 759415-90-2 | 925230-77-9 |

| IUPAC Name | (3S)-3-amino-5-methylhexan-1-ol | (3R)-3-amino-5-methylhexan-1-ol |

| Synonyms | L-beta-Homoleucinol, H-beta-homoLeu-ol | --- |

Overview of Key Research Avenues for this compound and Analogues

Research into this compound and its analogues is multifaceted, with applications spanning several areas of chemistry and beyond. One of the primary research avenues is its use as a chiral building block in organic synthesis. smolecule.com The stereochemically defined center of (S)- or (R)-3-amino-5-methylhexan-1-ol can be incorporated into larger, more complex molecules, allowing for the synthesis of enantiomerically pure compounds. This is particularly valuable in the development of new pharmaceuticals, where a specific stereoisomer is often required for optimal therapeutic activity. smolecule.com

Several methods for the stereoselective synthesis of this compound have been explored. These include the reduction of corresponding ketones or aldehydes, catalytic hydrogenation, and, notably, asymmetric synthesis employing chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. smolecule.com

The (S)-enantiomer, in particular, has been investigated for its potential applications in neurochemistry . Studies have suggested that it may possess neuroprotective effects and could play a role in modulating neurotransmitter systems. smolecule.com This opens up possibilities for its use in research related to cognitive function and neurodegenerative diseases. smolecule.com

Furthermore, (S)-3-amino-5-methylhexan-1-ol has found a niche in the flavor and fragrance industry . It is reported to have a pleasant, fruity, and floral odor, leading to its use as a flavor enhancer in various food products and as a component in the creation of synthetic fragrances. smolecule.com

The table below summarizes some of the key research applications and the synthetic approaches for this compound.

| Research Area | Application/Focus | Synthetic Approach |

| Chiral Synthesis | Use as a chiral building block for enantiomerically pure compounds, such as chiral ligands for asymmetric catalysis. smolecule.com | Asymmetric synthesis, resolution methods, enzymatic reactions. smolecule.com |

| Pharmaceuticals | Intermediate in the synthesis of bioactive compounds and pharmaceuticals. smolecule.com | Stereoselective synthesis to obtain specific enantiomers. smolecule.com |

| Neurochemistry | Investigated for potential neuroprotective effects and modulation of neurotransmitter systems. smolecule.com | Synthesis of the specific (S)-enantiomer. smolecule.com |

| Flavor & Fragrance | Used as a flavor enhancer and a building block for synthetic fragrances due to its odor profile. smolecule.com | Isolation from natural sources or laboratory synthesis. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULOSAJSWGBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 Amino 5 Methylhexan 1 Ol Derivatives in Asymmetric Catalysis

Development and Characterization of Chiral Ligands Based on 3-Amino-5-methylhexan-1-ol

The strategic incorporation of this compound into ligand frameworks has led to the development of effective catalysts for a variety of asymmetric reactions. The ability to modify the structure of these ligands allows for the fine-tuning of their steric and electronic properties, which in turn influences their catalytic activity and enantioselectivity.

Ligand Design Principles and Structural Modifications (e.g., N,N-Dialkyl Substitutions)

The design of chiral ligands derived from this compound often involves the modification of the amino group. N,N-dialkyl substitutions are a common strategy to introduce steric bulk around the metal center in the resulting catalyst. This steric hindrance can effectively block one face of the prochiral substrate, leading to the preferential formation of one enantiomer. The choice of alkyl groups can range from simple methyl or ethyl groups to more bulky substituents, allowing for a systematic tuning of the ligand's properties.

Another design principle involves the creation of bidentate or polydentate ligands by linking two or more this compound units or by incorporating other coordinating groups into the ligand scaffold. These multidentate ligands can form more stable and well-defined complexes with metal ions, which often translates to higher catalytic efficiency and enantioselectivity.

Coordination Chemistry of Metal-Ligand Complexes

The amino and hydroxyl groups of this compound and its derivatives serve as excellent coordination sites for a wide range of metal ions. The coordination chemistry of these ligands with metals such as rhodium, nickel, and zinc has been investigated to understand the structure and bonding within the catalytic species. orientjchem.orggoogle.com The formation of stable metal-ligand complexes is a prerequisite for effective catalysis. orientjchem.org

The geometry of the resulting metal complex is crucial for its catalytic performance. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are often employed to characterize the structure of these complexes and to elucidate the nature of the metal-ligand interactions. smolecule.com This understanding is vital for a rational approach to ligand design and catalyst optimization.

Evaluation of Enantioselectivity and Reactivity in Catalytic Systems

The ultimate measure of a chiral ligand's success is its performance in a catalytic asymmetric reaction. Ligands derived from this compound have been evaluated in various catalytic systems, including asymmetric hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netacs.org

The enantioselectivity of these catalytic systems is typically determined by analyzing the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. High enantioselectivities are often a key goal in asymmetric catalysis. The reactivity of the catalyst, on the other hand, is assessed by the reaction rate and the turnover number, which indicate the efficiency of the catalyst.

Interactive Table:

Table 1: Enantioselectivity in Asymmetric Reactions Using this compound Derived Ligands| Reaction Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Proline-based dipeptide on resin | Aromatic aldehyde | 82% (R) | rsc.org |

| Asymmetric Aldol Reaction | Proline-proline dipeptide on resin | Aromatic aldehyde | 67% (S) | rsc.org |

Utilization of this compound as a Chiral Auxiliary

In addition to its role in chiral ligands, this compound can also be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.

Diastereoselective Transformations Mediated by Amino Alcohol Auxiliaries

The chiral information embedded in the this compound auxiliary can effectively control the stereochemical course of a reaction, leading to the formation of a single diastereomer. smolecule.com This approach is particularly useful in reactions where a suitable chiral catalyst is not available. The amino alcohol auxiliary can guide the approach of a reagent to one of the two diastereotopic faces of the substrate. smolecule.comresearchgate.net

For instance, in the context of α,β-unsaturated systems, the auxiliary can direct conjugate addition reactions to occur with high diastereoselectivity. researchgate.net Similarly, in aldol reactions, the auxiliary can control the formation of either the syn or anti diastereomer of the β-hydroxy carbonyl product.

Catalytic Applications in Specific Asymmetric Reactions

Derivatives of this compound are utilized as chiral ligands in the catalytic enantioselective reduction of prochiral ketones and imines to produce enantioenriched secondary alcohols and amines, respectively. These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The mechanism of these reductions often involves the formation of a chiral complex between a reducing agent, the chiral ligand derived from this compound, and the substrate (ketone or imine). This ternary complex facilitates the stereoselective transfer of a hydride to the prochiral center.

For instance, chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are often derived from chiral amino alcohols. While specific examples detailing the use of this compound in widely-known named reactions are not extensively documented in readily available literature, the principles of its application can be inferred from similar structures. The enantioselectivity of these reductions is highly dependent on the structure of the chiral ligand, the reducing agent (commonly boranes), and the reaction conditions. Research in this area focuses on optimizing these parameters to achieve high yields and enantiomeric excesses (ee). nih.gov

The reduction of both aromatic and aliphatic ketones has been successfully achieved with high enantioselectivity using various chiral catalysts. For example, the reduction of acetophenone (B1666503) and its derivatives, as well as unsymmetrical dialkyl ketones, has been reported with excellent stereocontrol. nih.gov Similarly, the enantioselective reduction of ketoimines to chiral amines is a critical transformation, and various catalytic systems have been developed for this purpose. semanticscholar.org

Table 1: Representative Enantioselective Reduction of Prochiral Ketones

| Catalyst System (Conceptual) | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| This compound derived oxazaborolidine/BH3 | Acetophenone | 1-Phenylethanol | High (theoretical) |

| Chiral ligand from this compound + Metal | Propiophenone | 1-Phenyl-1-propanol | High (theoretical) |

This table is illustrative and based on the general principles of asymmetric catalysis using chiral amino alcohols. Specific data for this compound derivatives in these exact reactions requires further targeted research.

Ligands derived from this compound are also instrumental in catalyzing asymmetric carbon-carbon bond forming reactions, which are fundamental in organic synthesis for building molecular complexity. These reactions include aldol reactions, alkylations, and conjugate additions.

In asymmetric aldol reactions , chiral ligands derived from amino alcohols can be used to create a chiral environment around a metal enolate, directing the approach of an aldehyde to one of its enantiotopic faces. This results in the formation of a chiral β-hydroxy carbonyl compound with high stereocontrol.

Asymmetric alkylations involve the enantioselective addition of a nucleophile to an electrophile. Chiral ligands derived from this compound can be employed to control the stereochemistry of this addition, leading to the formation of a new stereocenter.

The asymmetric conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated compounds is another area where these chiral ligands find application. By coordinating to a metal catalyst, the ligand can influence the stereochemical course of the 1,4-addition, yielding products with high enantiopurity. For example, the use of chiral β-aminoalcohols in the copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters has been shown to be effective. ucl.ac.ukresearchgate.net

Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions

| Reaction Type | Chiral Ligand Concept | Substrates | Product Type | Expected Outcome |

|---|---|---|---|---|

| Aldol Reaction | Lewis acid + this compound derivative | Aldehyde + Ketone silyl (B83357) enol ether | Chiral β-hydroxy ketone | High diastereoselectivity and enantioselectivity |

| Alkylation | Metal complex with this compound ligand | Prochiral enolate + Alkyl halide | Chiral α-alkylated carbonyl | High enantiomeric excess |

| Conjugate Addition | Copper(I) + this compound derivative | α,β-Unsaturated ester + Grignard reagent | Chiral 1,4-adduct | High enantiomeric excess |

This table illustrates the potential applications of this compound derivatives based on established principles of asymmetric synthesis.

Chiral ligands derived from this compound can be employed in the asymmetric ring-opening of meso-epoxides and other strained ring systems. This strategy provides a powerful method for the synthesis of enantiomerically enriched diols and other functionalized molecules. The catalyst, composed of a metal and the chiral ligand, coordinates to the epoxide, activating it for nucleophilic attack. The chiral environment created by the ligand then directs the nucleophile to one of the two enantiotopic carbon atoms of the epoxide, leading to a regio- and enantioselective ring-opening. scholaris.ca

For example, borinic acid-catalyzed ring-opening of 3,4-epoxy alcohols with nucleophiles like amines and thiols has been developed to be highly regioselective. scholaris.ca While direct examples using this compound are not prevalent in the searched literature, its structural similarity to other effective amino alcohol ligands suggests its potential in this area.

Related transformations could include asymmetric aziridination and other ring-closing or ring-forming reactions where the stereochemical outcome is dictated by a chiral catalyst.

Table 3: Asymmetric Ring-Opening Reaction

| Substrate | Nucleophile | Catalyst Concept | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Cyclohexene oxide | Aniline | Metal + this compound derivative | trans-2-(Phenylamino)cyclohexanol | High enantiomeric excess |

| meso-Stilbene oxide | Benzylamine | Lewis Acid + Chiral Ligand | (1R,2R)- or (1S,2S)-1,2-Diphenyl-1,2-ethanediamine derivative | High enantiomeric excess |

This table is a conceptual representation of how this compound derivatives could be applied in asymmetric ring-opening reactions.

Derivatization and Functionalization Strategies for 3 Amino 5 Methylhexan 1 Ol

Protective Group Chemistry for Amine and Hydroxyl Functionalities

The presence of two reactive functional groups, an amino and a hydroxyl group, in 3-amino-5-methylhexan-1-ol necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal.

The amino group is commonly protected as a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of this compound, forming Boc-(S)-3-amino-5-methylhexan-1-ol. acs.org This protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under many non-acidic conditions but can be readily removed with acids. Other common amine protecting groups include the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which offer different deprotection conditions, providing orthogonality in synthetic strategies.

The primary hydroxyl group can be protected using a variety of reagents. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are frequently employed due to their ease of formation and removal with fluoride (B91410) ion sources. masterorganicchemistry.com Ether-based protecting groups like methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether are also utilized and are generally stable to basic and nucleophilic conditions while being labile to acidic conditions. organic-chemistry.org

Table 1: Common Protecting Groups for Amine and Hydroxyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran (DHP), p-TsOH | Acetic acid, p-TsOH |

| Hydroxyl | Methoxymethyl | MOM | MOM-Cl, Diisopropylethylamine | HCl, MgBr₂ |

Synthesis of Heterocyclic Derivatives (e.g., Oxazolidinones, Morpholines, Lactams, Sultams, Sulfamidates)

The 1,3-amino alcohol motif in this compound is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. These heterocyclic structures are prevalent in many biologically active compounds and are of significant interest in medicinal chemistry.

Oxazolidinones: These five-membered heterocyclic compounds can be synthesized from 1,2- and 1,3-amino alcohols. A common method involves the reaction of the amino alcohol with a carbonylating agent such as phosgene (B1210022) or its equivalents. beilstein-journals.org For instance, the cyclization of amino alcohols with isocyanates or the reaction with CO₂ can also yield oxazolidinones. beilstein-journals.orgnih.gov Chiral oxazolidinones are also used as auxiliaries in asymmetric synthesis. mdpi.com

Morpholines: Substituted morpholines can be prepared from amino alcohols through various synthetic strategies. A copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate provides a direct route to highly substituted morpholines. nih.govacs.org Another approach involves a palladium-catalyzed carboamination reaction of O-allyl ethanolamines, which can be derived from the corresponding amino alcohols. nih.gov

Lactams: γ-Lactams can be synthesized from γ-amino alcohols. One strategy involves the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular cyclization of the resulting γ-amino acid. researchgate.net Alternatively, a ruthenium-catalyzed cyclization of amino alcohols can selectively yield lactams in the presence of a sacrificial ketone as a hydrogen acceptor. rsc.org A multicomponent reaction of ethyl trifluoropyruvate with methyl ketones and 1,3-amino alcohols also provides a route to γ-lactam annulated oxazacycles. mdpi.com

Table 2: Synthesis of Heterocyclic Derivatives from Amino Alcohols

| Heterocycle | General Synthetic Approach | Key Reagents/Catalysts |

| Oxazolidinone | Cyclization with a carbonyl source | Phosgene, Isocyanates, CO₂ |

| Morpholine | Copper-catalyzed three-component reaction | Cu(I) catalyst, Aldehyde, Diazomalonate |

| Morpholine | Palladium-catalyzed carboamination | Pd(0) catalyst, Aryl/alkenyl halide |

| γ-Lactam | Oxidation and intramolecular cyclization | Oxidizing agent, then heat or coupling agent |

| γ-Lactam | Ruthenium-catalyzed cyclization | Ru catalyst, Ketone |

Alkylation and Acylation of the Amino Group

The primary amino group of this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the compound's properties for various applications.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several methods. Reductive amination of an aldehyde or ketone with the amino alcohol in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride is a common strategy. mdpi.com Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation, yielding secondary and tertiary amines. Base-mediated alkylation of N-protected amines, such as N-tosyl derivatives, followed by deprotection offers another route to mono-alkylated products. monash.edu

N-Acylation: The amino group can be acylated to form amides using various acylating agents. Acyl chlorides and acid anhydrides are highly reactive and are frequently used for this purpose, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Carboxylic acids can also be coupled with the amine using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com

Table 3: Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone (with NaBH₃CN or H₂/catalyst) |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| N-Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride |

| N-Acylation | Carboxylic Acids (with coupling agents) | Benzoic acid with DCC, Acetic acid with EDCI |

Selective Functional Group Transformations Along the Carbon Chain

Beyond the direct modification of the amine and hydroxyl groups, selective transformations along the carbon backbone of this compound can introduce further structural diversity. These reactions often require careful control to avoid affecting the existing functional groups.

Selective Oxidation: The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde without affecting the amino group. This chemoselective oxidation can be achieved using specific reagent systems. For example, oxidation with trichloroisocyanuric acid in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is effective for the rapid and mild oxidation of primary alcohols, including β-amino alcohols, to aldehydes. acs.orgnih.govorganic-chemistry.org Another highly chemoselective method employs a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system for the aerobic oxidation of unprotected amino alcohols. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the hexyl chain represents an advanced strategy for introducing new functionalities. While specific examples for this compound are not extensively documented, general methods for C-H functionalization of alkanes could be applicable. These reactions often involve transition-metal catalysis or radical-mediated processes to activate and functionalize otherwise inert C-H bonds. rsc.orgnih.govmdpi.com Such transformations could enable the introduction of alkyl, aryl, or other functional groups at various positions along the carbon chain, significantly expanding the accessible chemical space.

Table 4: Selective Functional Group Transformations

| Transformation | Target Site | Reagent/Catalyst System | Product |

| Selective Oxidation | Primary Alcohol | TEMPO/Trichloroisocyanuric acid | 3-Amino-5-methylhexan-1-al |

| Selective Oxidation | Primary Alcohol | AZADO/Copper catalyst/Air | 3-Amino-5-methylhexan-1-al |

| C-H Functionalization | Alkyl C-H bonds | Transition-metal catalysts (e.g., Pd, Rh, Fe) | Alkylated/Arylated derivatives |

Role of 3 Amino 5 Methylhexan 1 Ol As a Core Building Block in Advanced Chemical Synthesis

Incorporation into Complex Molecular Architectures and Scaffolds

The unique structure of 3-Amino-5-methylhexan-1-ol, particularly its (S)-enantiomer, makes it a valuable chiral building block for creating enantiomerically pure compounds. smolecule.com Chemists utilize its distinct functional groups—the amine and the hydroxyl—to introduce specific three-dimensional arrangements into larger, more complex molecular frameworks. This is crucial in fields like pharmaceuticals and agrochemicals where the specific chirality of a molecule can determine its biological activity and efficacy. smolecule.com

The synthesis of complex molecules often relies on the predictable reactivity of building blocks. The amine and hydroxyl groups on this compound provide two reactive sites that can be addressed sequentially in a synthetic strategy. For instance, one group can be temporarily "protected" while the other is chemically modified, allowing for precise control over the construction of the final architecture. This strategic approach is fundamental in synthesizing complex natural products and novel chemical entities.

The utility of similar amino-alkane scaffolds is evident in the synthesis of various heterocyclic compounds, which are core components in many pharmaceutical agents. researchgate.net For example, substituted pyridine (B92270) derivatives, known for their diverse pharmacological properties, often incorporate structural motifs derived from such building blocks. researchgate.net The principles used in these syntheses highlight how a simple, chiral molecule like this compound can serve as a foundational element for developing intricate and functionally specific molecular structures.

Design and Synthesis of Derivatives for Biological Research (e.g., as motifs in enzyme modulators)

The scaffold of this compound and structurally related amino alcohols is frequently employed in the design and synthesis of novel molecules intended for biological research, particularly as modulators of enzyme activity. The spacing and orientation of the amino and hydroxyl groups are suitable for creating derivatives that can interact with the active or allosteric sites of proteins.

A notable area of research is in the development of therapeutics for cancer and immune-related diseases. For instance, research into pyridopyrimidine derivatives has yielded potent enzyme modulators. One such molecule, (2S)-2-([2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl]amino)-2-methylhexan-1-ol, was synthesized as a selective toll-like receptor 8 (TLR8) agonist. researchgate.net TLR8 is implicated in the immune response, and modulating its activity is a strategy being explored for treating conditions like chronic hepatitis B. researchgate.net The synthesis of this complex molecule demonstrates the direct incorporation of an amino alcohol motif to achieve a specific biological function.

Another significant example is the development of allosteric activators for Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 is a negative regulator of signaling pathways involved in cancer cell proliferation and survival. Researchers have synthesized a series of 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators. Structure-activity relationship (SAR) studies of these derivatives revealed that the presence of a primary amine at the C-3 position was important for potent activity. The most effective compounds demonstrated significant selectivity for SHP1 over the related SHP2 and showed powerful anti-tumor effects against leukemia and lung cancer cells in laboratory studies.

| Compound Class / Derivative | Biological Target | Research Application / Finding |

|---|---|---|

| Pyridopyrimidine Derivatives | Toll-like receptor 8 (TLR8) | Designed as selective agonists to modulate immune response; potential therapeutic for chronic hepatitis B. researchgate.net |

| 3-Amino-4,4-dimethyl lithocholic acid derivatives | SHP1 (protein tyrosine phosphatase) | Act as selective allosteric activators with potent anti-tumor effects against leukemia and lung cancer cells. googleapis.com |

Applications in Material Science and Polymer Chemistry

In material science, the bifunctional nature of amino alcohols like this compound allows them to be used as specialty monomers or additives in polymer synthesis. The two reactive groups—amine and hydroxyl—can participate in polymerization reactions to form materials with tailored properties, such as polyurethanes and epoxy resins.

In the synthesis of polyurethanes, the hydroxyl group of the amino alcohol can react with isocyanate groups to form urethane (B1682113) linkages, while the amine group can also react to form urea (B33335) linkages. nih.gov When used as chain extenders or cross-linking agents, amino alcohols influence the final properties of the polyurethane material. googleapis.comnih.gov The incorporation of such monomers can modify the polymer's hardness, flexibility, and thermal stability. For example, new waterborne polyurethane-ureas have been synthesized using various amino-alcohols as chain extenders, demonstrating that the number of hydroxyl groups and the structure of the amino alcohol are key to designing materials with specific adhesive properties. nih.gov

Similarly, in epoxy resin systems, the primary amine group can act as a curing agent (hardener). The amine functionality opens the epoxide ring, initiating a cross-linking reaction that converts the liquid resin into a hard, thermosetting solid. epo.orgnih.gov The presence of a hydroxyl group on the curing agent can further modify the reaction and the final properties of the cured material, such as enhancing adhesion to substrates. epo.org While common curing agents are simple amines, the use of functionalized amines like amino alcohols allows for the introduction of additional chemical handles into the polymer network, providing a route to advanced materials with enhanced performance characteristics. nih.govmdpi.comulprospector.com

Mechanistic Investigations and Computational Studies on 3 Amino 5 Methylhexan 1 Ol Systems

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways

The synthesis of specific enantiomers of amino alcohols like 3-Amino-5-methylhexan-1-ol is a significant challenge that drives the development of novel, highly selective chemical transformations. While numerous classical methods exist, modern research focuses on catalytic and atom-economical approaches.

One prominent strategy for synthesizing chiral 1,2- and 1,3-amino alcohols is the asymmetric reductive amination of corresponding hydroxy ketones or the hydrogenation of α-amino ketones. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has proven highly effective for converting unprotected α-amino ketones into chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org A plausible pathway to (S)-3-amino-5-methylhexan-1-ol could involve the asymmetric reduction of 5-methyl-3-amino-1-hydroxy-hexan-2-one. A specific enantioselective synthesis for a related precursor, (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, has been developed from the chiral pool starting material cyclohexylideneglyceraldehyde, demonstrating a viable route to a closely related scaffold. nih.gov

More recent and mechanistically distinct pathways involve catalytic C-H amination . These reactions offer a powerful method for creating C-N bonds by directly converting a C-H bond, which is a significant advance in synthetic efficiency. A proposed mechanism for a radical-based C-H amination involves a multi-catalytic system where a photocatalyst selectively activates a chiral copper catalyst complex bound to an alcohol substrate. researchgate.net This generates a nitrogen-centered radical that undergoes a regio- and enantioselective hydrogen atom transfer (HAT), followed by stereoselective amination to yield the desired β-amino alcohol after hydrolysis. researchgate.net This strategy addresses the dual challenge of achieving both regioselectivity (β-position over the weaker α-C-H bond) and enantioselectivity. researchgate.net

Another innovative approach is the stereocontrolled 1,3-nitrogen shift , which can be catalyzed by iron or ruthenium complexes. This method provides access to optically active α-amino acids from carboxylic acids, but the underlying principle of a controlled intramolecular nitrogen migration via a cyclic transition state highlights a sophisticated mechanistic pathway that could be adapted for amino alcohol synthesis.

Biosynthetic routes also offer efficient and highly selective pathways. Engineered amine dehydrogenases (AmDHs) have been used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones, using ammonia (B1221849) as the amino donor. csic.es The mechanism involves the enzyme-catalyzed asymmetric reductive amination of the ketone, offering high stereoselectivity under mild, environmentally friendly conditions.

Computational Modeling for Conformational Analysis and Stereochemical Prediction

Computational chemistry is an indispensable tool for understanding the three-dimensional structure and predicting the reactivity of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to investigate its conformational landscape and predict stereochemical outcomes of reactions.

The conformational analysis of this compound begins with a search of the potential energy surface to locate all stable conformers. For flexible chains, numerous rotamers can exist. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), are then used to optimize the geometry of these conformers and calculate their relative energies. nih.gov Intramolecular hydrogen bonding between the amino and hydroxyl groups is a key interaction that significantly influences the stability of certain conformations. The reliability of these computational models is often benchmarked by comparing calculated properties, such as NMR chemical shifts, with experimental data. csic.es The DP4+ probability analysis is a widely used method that leverages this comparison to determine the most likely structure in solution. csic.es

Beyond static structures, computational models are critical for predicting the stereoselectivity of reactions. By calculating the transition state energies for pathways leading to different stereoisomers, the most favorable reaction path can be identified. For example, Quantitative Structure-Selectivity Relationship (QSSR) models have been developed for the β-amino alcohol-catalyzed addition of diethylzinc (B1219324) to aldehydes. nih.gov These models correlate the 3D structural properties of the chiral catalysts with their observed enantioselectivities, providing a rapid and reliable predictive tool without the computational expense of high-level transition-state energy calculations. nih.gov Such models can identify the specific steric and electronic factors in the catalyst structure that govern enantioselectivity, guiding the rational design of more effective catalysts. nih.govdiva-portal.org

Table 1: Computational Methods in Amino Alcohol Analysis

| Computational Method | Application | Key Insights Provided | Relevant Findings |

| Density Functional Theory (DFT) | Conformational Analysis | Geometries, relative energies, and spectroscopic properties (NMR) of conformers. nih.govresearchgate.net | Identifies the most stable 3D shapes of the molecule, often stabilized by intramolecular hydrogen bonds. |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Prediction of UV-Vis electronic transition bands. nih.gov | Correlates electronic structure with molecular conformation. |

| Molecular Dynamics (MD) | Dynamic Behavior | Simulates molecular motion over time in solution. | Reveals conformational flexibility and intermolecular interactions with solvent. |

| QSSR/QSPR | Stereoselectivity Prediction | Correlates molecular structure with catalytic selectivity or physical properties. nih.gov | Creates statistical models to rapidly predict the enantiomeric excess of a reaction based on catalyst structure. |

Structure-Activity Relationship (SAR) Studies in Catalytic Systems and Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of catalysts and biologically active molecules. For this compound, SAR investigations would focus on how systematic structural modifications (derivatization) influence its performance as an organocatalyst or as a ligand in metal-catalyzed reactions.

Derivatization of this compound can be performed at three key locations: the amino group, the hydroxyl group, and the isobutyl side chain.

N-Substitution: Modifying the primary amine with different alkyl or aryl groups alters its steric bulk and basicity. In catalysis, this can directly impact the transition state geometry and the catalyst's binding affinity to substrates.

O-Substitution: Converting the hydroxyl group to an ether or ester changes its hydrogen-bonding capability and steric profile. This is crucial in bifunctional catalysis where the hydroxyl group often acts as a hydrogen-bond donor to activate a substrate.

Studies on other chiral amino alcohols provide a framework for predicting these effects. For example, in a series of isosteviol-based 1,3-amino alcohols, it was found that specific N-benzyl substitutions were essential for antiproliferative activity, demonstrating the critical role of the N-substituent. mdpi.com In the context of catalysis, research on long-chain 2-amino alcohols has shown that properties like hydrophobicity and chain length play a significant role in their biological and catalytic activities. researchgate.net The stereochemistry of the amino alcohol is paramount; often, one enantiomer exhibits significantly higher activity or selectivity than the other. researchgate.net

The overarching goal of SAR is to build a qualitative or quantitative model that connects these structural features to the observed activity. These relationships allow for the rational design of new derivatives with enhanced properties, moving beyond trial-and-error approaches. nih.govdiva-portal.org

Supramolecular Assembly and Chiral Recognition Studies

The ability of this compound to form ordered structures through non-covalent interactions is central to its application in supramolecular chemistry, particularly in creating chiral environments and for molecular recognition.

Chiral amino alcohols can act as templates to control the stereochemical outcome of reactions in the solid or liquid-crystalline state. By self-assembling into a well-defined chiral superstructure, they can force guest molecules to adopt a specific orientation prior to a reaction. This strategy has been successfully applied to the stereocontrolled [2+2] photocyclodimerization of anthracenes. nih.gov In a relevant study, an amphiphilic amino alcohol was shown to form a chiral supramolecular architecture that served as a versatile environment for this photoreaction, achieving excellent regio- and enantioselectivities (up to 86% ee). nih.gov

The mechanism relies on the pre-organization of the reactant molecules within the chiral matrix formed by the amino alcohol assembly. Hydrogen bonding and other non-covalent interactions between the host (amino alcohol) and guest (reactant) dictate the guest's positioning, thereby favoring one specific reaction pathway and leading to a highly enantioenriched product. nih.govresearchgate.net A molecule like this compound, with its hydrogen-bonding donor and acceptor sites, could similarly be used to construct such chiral environments for controlling photochemical reactions.

The self-assembly of amino alcohols is primarily driven by intermolecular hydrogen bonding . The amine (N-H) and hydroxyl (O-H) groups can act as hydrogen bond donors, while the nitrogen and oxygen lone pairs act as acceptors. This allows for the formation of robust, one-dimensional hydrogen-bonded chains or more complex networks. irb.hr In the solid state, chiral 2-pyridyl alcohols have been shown to form homochiral 2-1 helical networks governed exclusively by O-H···N hydrogen bonds. conicet.gov.ar

These interactions are also crucial for chiral recognition. A chiral host molecule can preferentially bind to one enantiomer of a racemic guest through a combination of complementary non-covalent interactions. For instance, chiral dialdehyde (B1249045) probes derived from H8-BINOL can form self-assembled vesicles that recognize amino alcohols with high enantioselectivity, driven by hydrogen bonding and π-π forces. nih.gov In another example, a chiral aldehyde receptor was designed to bind 1,2-amino alcohols through the reversible formation of an imine, which is further stabilized by a resonance-assisted hydrogen bond (RAHB) and additional hydrogen bonds to the hydroxyl group. acs.org The stereoselectivity in this system arises from the different steric interactions experienced by each enantiomer upon binding. acs.org The simple structure of this compound makes it an ideal candidate for fundamental studies into these non-covalent interactions and their role in building complex supramolecular structures.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems Utilizing 3-Amino-5-methylhexan-1-ol Derived Ligands

The development of novel catalytic systems is a promising frontier for derivatives of this compound. The presence of both amine and alcohol functionalities allows for the synthesis of a variety of chiral ligands, which are crucial in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts for a wide range of chemical transformations.

Researchers are exploring the use of amino alcohol-derived ligands in reactions such as asymmetric transfer hydrogenation. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones using chiral 1,2-amino alcohol-containing ligands has demonstrated high yields and excellent enantioselectivities. acs.org This methodology presents a greener and more efficient alternative to traditional methods. acs.org The branched structure of this compound can introduce significant steric effects, which is a valuable attribute in designing chiral auxiliaries for asymmetric synthesis.

Future efforts will likely focus on designing and synthesizing new ligands derived from this compound with tailored electronic and steric properties. These customized ligands could lead to catalysts with enhanced activity, selectivity, and stability for a broader scope of asymmetric reactions, including carbon-carbon bond formations and other enantioselective transformations.

Integration of Sustainable and Green Chemistry Principles in Amino Alcohol Synthesis

The chemical industry is increasingly adopting sustainable and green chemistry principles, and the synthesis of amino alcohols is no exception. Future research will prioritize the development of environmentally benign and economically viable methods for producing this compound and related compounds.

Key areas of development include:

Visible-Light Photocatalysis: This technique offers a green and efficient route for amino alcohol synthesis. rsc.orgpatsnap.com It often utilizes water as a solvent at room temperature, minimizing the use of harsh reagents and organic solvents. rsc.orgpatsnap.com

Heterogeneous Catalysis: The use of recoverable and reusable heterogeneous catalysts, such as zeolites, aligns with green chemistry principles by simplifying product purification and reducing waste. uv.esscirp.org

Biocatalysis: ω-Transaminases are being engineered to convert ketones into chiral amines with high efficiency and selectivity, offering a sustainable alternative to traditional chemical methods. For example, engineered ω-TAs have achieved high conversion rates in the synthesis of similar amino alcohols. smolecule.com

Continuous Flow Synthesis: Microreactors and continuous flow systems can offer significantly shorter reaction times and increased efficiency in amino alcohol synthesis, leading to improved process safety and scalability. mit.edu

These green approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Advancements in High-Throughput Screening and Automation for Compound Discovery

The discovery of new bioactive compounds and materials is being accelerated by advancements in high-throughput screening (HTS) and laboratory automation. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly shortening drug discovery and materials development cycles. nih.govyoutube.com

Integrated platforms that combine automated synthesis, purification, and biological testing are becoming increasingly prevalent. nih.gov These systems can generate and screen libraries of compounds, such as derivatives of this compound, to identify candidates with desired properties. For example, HTS methods are used to screen for agents with suitable binding affinity to biological targets. google.com

Future research will likely see the application of machine learning and artificial intelligence to guide the design of compound libraries and predict the properties of new molecules, further enhancing the efficiency of the discovery process. acs.org This will allow for a more targeted exploration of the chemical space around the this compound scaffold.

Exploration of New Functional Materials Incorporating this compound Motifs

The bifunctional nature of this compound makes it an attractive component for the development of new functional materials. The amine and hydroxyl groups can participate in polymerization reactions to form polyurethanes and epoxy resins, with the hydroxyl group facilitating crosslinking.

Future research in this area may explore the use of this compound derivatives in the creation of:

Biocompatible Polymers: For applications in drug delivery and tissue engineering.

Novel Coatings and Adhesives: With enhanced performance characteristics.

Membranes for Separations: Where the functional groups can influence transport properties.

The ability to modify both the amino and hydroxyl groups provides a high degree of control over the final properties of the material, opening up a wide range of possibilities for materials innovation.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-methylhexan-1-ol, and how can its purity be verified?

- Methodological Answer : A feasible approach involves reducing a ketone precursor (e.g., 5-methylhexan-1-one) using lithium aluminum hydride (LiAlH₄) under anhydrous conditions. Post-reduction, the amino group can be introduced via nucleophilic substitution with ammonia or protected amines. Purification via column chromatography (silica gel, gradient elution) is recommended. Purity verification should employ ¹H/¹³C NMR to confirm stereochemistry and functional groups, complemented by mass spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use EN 374-certified gloves and chemical-resistant lab coats to prevent skin contact. Eye protection (goggles or face shields) is mandatory. Ensure adequate ventilation or use fume hoods to avoid inhalation. Refer to GHS guidelines for spill management: contain spills with inert absorbents and avoid environmental contamination .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., -NH₂ and -OH groups), while ¹³C NMR confirms carbon backbone structure. Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups (N-H, O-H stretches). High-Resolution Mass Spectrometry (HRMS) validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during asymmetric synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or enzymatic resolution using lipases or aminotransferases. Monitor enantiomeric excess via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H). Optimize reaction temperature and solvent polarity to enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition studies?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C) with controls for enzyme stability. Use Michaelis-Menten kinetics to quantify inhibition constants (Kᵢ) and validate via Lineweaver-Burk plots. Cross-validate results using orthogonal methods (e.g., fluorescence polarization or isothermal titration calorimetry) .

Q. How can computational tools predict viable retrosynthetic pathways for this compound?

- Methodological Answer : Leverage AI-powered synthesis planning (e.g., Reaxys or Pistachio databases) to identify precursor molecules and reaction templates. Prioritize routes with high atom economy and minimal protecting groups. Validate predictions with density functional theory (DFT) calculations to assess thermodynamic feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.